1,1,1-Tris(chloromethyl)ethane

Description

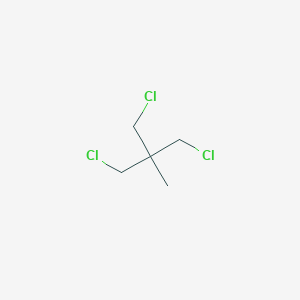

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(chloromethyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXOMFFBGDPXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910090 | |

| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-09-0, 3922-27-8 | |

| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl-1,3-dichloro-2-methylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,1,1-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1067-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dichloro-2-(chloromethyl)-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1,3-Dichloro-2-(chloromethyl)-2-methylpropane

An In-depth Examination of its Synthesis, Properties, and Applications for Chemical Research Professionals

Introduction

1,3-Dichloro-2-(chloromethyl)-2-methylpropane, a polychlorinated alkane, is a versatile chemical intermediate with significant utility in synthetic organic chemistry. Its unique structure, featuring a quaternary carbon atom bonded to a methyl group and three chloromethyl groups, imparts specific reactivity that makes it a valuable building block for more complex molecules. This guide provides a detailed overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its nomenclature, physicochemical properties, synthesis protocols, reactivity, applications, and safety considerations.

Part 1: Compound Identification and Nomenclature

Proper identification is critical in chemical synthesis. The compound is systematically named under IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

The IUPAC name for this compound is 1,3-dichloro-2-(chloromethyl)-2-methylpropane .[1][2] It is also widely known by its synonym, 1,1,1-Tris(chloromethyl)ethane .[2] Its unique identifier in the Chemical Abstracts Service is the CAS Number: 1067-09-0 .[2]

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in experimental work. These properties dictate the conditions required for handling, reactions, and purification.

Physicochemical Data

The key physicochemical properties of 1,3-dichloro-2-(chloromethyl)-2-methylpropane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl₃ | [2] |

| Molecular Weight | 175.48 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 18 °C | [2] |

| Boiling Point | 89 - 90 °C at 22 mmHg (29 hPa) | [2][3] |

| Density | 1.271 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.482 | [2] |

| Flash Point | 86 °C (186.8 °F) - closed cup | [2][3] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use.

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 1-chloro-2-methylpropane, shows characteristic C-H stretching vibrations from the alkyl groups around 2880-3080 cm⁻¹ and C-Cl stretching absorptions in the range of 580-780 cm⁻¹.[4] For 1,3-dichloro-2-(chloromethyl)-2-methylpropane, one would expect to observe strong absorptions in these regions, indicative of its polychlorinated alkane structure. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for this specific compound.[5]

-

Mass Spectrometry (MS): The NIST Chemistry WebBook also contains the electron ionization mass spectrum for 2-chloromethyl-1,3-dichloro-2-methylpropane, which can be used for structural confirmation and identification.[7]

Part 3: Synthesis Methodologies

The synthesis of 1,3-dichloro-2-(chloromethyl)-2-methylpropane can be approached through several routes, primarily involving the chlorination of a suitable precursor. A common and effective method is the reaction of pentaerythritol with a chlorinating agent, such as thionyl chloride (SOCl₂).

Conceptual Synthesis Workflow

The conversion of a polyol like pentaerythritol to a polychlorinated alkane using thionyl chloride is a well-established transformation in organic synthesis.[8][9] The hydroxyl groups of the alcohol are converted into better leaving groups, which are then displaced by chloride ions.

Caption: Synthesis workflow from pentaerythritol.

Detailed Experimental Protocol

Reaction: Chlorination of Pentaerythritol using Thionyl Chloride

-

Materials:

-

Pentaerythritol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend pentaerythritol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension via the addition funnel. The reaction is exothermic and generates gaseous byproducts (SO₂ and HCl).[10] The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure 1,3-dichloro-2-(chloromethyl)-2-methylpropane.

-

Part 4: Reactivity and Chemical Applications

The three chloromethyl groups in 1,3-dichloro-2-(chloromethyl)-2-methylpropane are primary alkyl halides, making them susceptible to a variety of nucleophilic substitution reactions. This reactivity is the foundation of its utility as a chemical intermediate.

Key Reactions

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.[11] This allows for the synthesis of a diverse array of derivatives.

-

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.[11]

-

Polymer Chemistry: It serves as a precursor for crosslinking agents.[11] Crosslinking agents are crucial in polymer science for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance.[11]

Part 5: Safety and Handling

As with all chlorinated hydrocarbons, proper safety precautions must be observed when handling 1,3-dichloro-2-(chloromethyl)-2-methylpropane.

Hazard Summary

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. P271: Use only outdoors or in a well-ventilated area. |

| Fire Hazard | Combustible Liquid | Keep away from heat and open flames. |

Handling and Storage Recommendations

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[12] Ensure that an eyewash station and safety shower are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage class is 10 for combustible liquids.[2]

-

Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.[12]

Conclusion

1,3-Dichloro-2-(chloromethyl)-2-methylpropane is a valuable and reactive building block in organic synthesis. Its well-defined structure and predictable reactivity make it a useful intermediate for creating a variety of more complex molecules, particularly in the fields of polymer chemistry and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

- 1. Propane,1,3-dichloro-2-(chloroMethoxy)- synthesis - chemicalbook [chemicalbook.com]

- 2. 1,3-二氯-2-(氯甲基)-2-甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]

- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Chloromethyl-1,3-dichloro-2-methylpropane [webbook.nist.gov]

- 8. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy this compound | 1067-09-0 [smolecule.com]

- 12. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

Spectroscopic Unveiling of 1,1,1-Tris(chloromethyl)ethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

1,1,1-Tris(chloromethyl)ethane, with the chemical formula C₅H₉Cl₃, possesses a unique structural arrangement with a quaternary carbon atom bonded to a methyl group and three chloromethyl groups. This distinct architecture dictates its reactivity and gives rise to a characteristic spectroscopic fingerprint. Understanding these spectral features is paramount for confirming the identity and purity of the compound in any research or development setting.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the three chloromethyl (-CH₂Cl) groups are chemically equivalent, as are the three protons of the methyl (-CH₃) group. This leads to a simple yet informative ¹H NMR spectrum.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.6 ppm | Singlet | 6H | -CH₂Cl |

| ~1.3 ppm | Singlet | 3H | -CH₃ |

Interpretation:

The downfield chemical shift of the methylene protons (~3.6 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative chlorine atom. The absence of any coupling (a singlet) for both signals is a key structural indicator. The methylene protons do not couple with any neighboring protons, and the methyl protons are adjacent to a quaternary carbon, which has no protons. The 3:2 integration ratio of the methyl to methylene protons further corroborates the proposed structure.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, reflecting the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ) | Assignment |

| ~50 ppm | -CH₂Cl |

| ~45 ppm | Quaternary C |

| ~25 ppm | -CH₃ |

Interpretation:

The carbon of the chloromethyl group appears at the most downfield position (~50 ppm) due to the strong deshielding effect of the chlorine atom. The quaternary carbon is also significantly deshielded by the three attached chloromethyl groups. The methyl carbon, being further away from the electronegative atoms, resonates at the most upfield position (~25 ppm).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 2970-2880 | Medium | C-H stretch | -CH₃ and -CH₂- |

| 1470-1430 | Medium | C-H bend (scissoring) | -CH₂- |

| 1390-1370 | Medium | C-H bend (umbrella) | -CH₃ |

| 750-650 | Strong | C-Cl stretch | -CH₂Cl |

Interpretation:

The IR spectrum is expected to be dominated by absorptions corresponding to the alkyl and chloroalkane moieties. The C-H stretching vibrations of the methyl and methylene groups will appear in the typical region just below 3000 cm⁻¹. The C-H bending vibrations provide further evidence for the presence of these groups. The most characteristic and intense absorption will be the C-Cl stretching band in the fingerprint region (750-650 cm⁻¹). The presence of a strong band in this region is a key diagnostic feature for chloromethyl groups.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the compound can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the salt plates or the solvent.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.

Predicted Mass Spectrum

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 174/176/178/180 | [C₅H₉Cl₃]⁺ | Molecular Ion (M⁺) |

| 139/141/143 | [M - Cl]⁺ | Loss of a chlorine radical |

| 125/127 | [M - CH₂Cl]⁺ | Loss of a chloromethyl radical |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

Interpretation:

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of the M⁺, M+2, M+4, and M+6 peaks will be indicative of the number of chlorine atoms.

The fragmentation pattern will be dominated by the loss of stable radicals and neutral molecules. A prominent peak corresponding to the loss of a chlorine radical ([M - Cl]⁺) is expected. The cleavage of a C-C bond to lose a chloromethyl radical ([M - CH₂Cl]⁺) would also be a significant fragmentation pathway. The appearance of a fragment at m/z 49/51, corresponding to the chloromethyl cation ([CH₂Cl]⁺), would be a strong indicator of the presence of this functional group.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is an ideal technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI): This is a common and robust ionization technique that typically leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition:

-

The mass spectrum is recorded over a suitable mass range (e.g., m/z 30-250).

-

Conclusion: A Unified Spectroscopic Picture

The convergence of predicted data from NMR, IR, and MS provides a robust and self-validating confirmation of the structure of this compound. The simplicity of the NMR spectra directly reflects the molecule's symmetry. The characteristic IR absorptions confirm the presence of alkyl and chloromethyl functional groups. Finally, the predicted mass spectrum, with its distinct isotopic pattern and logical fragmentation pathways, would definitively establish the molecular weight and elemental composition. This comprehensive spectroscopic guide serves as an essential tool for any scientist working with this important chemical intermediate, ensuring accurate identification and facilitating its effective use in research and development.

References

An In-Depth Technical Guide to the Solubility and Stability of 1,1,1-Tris(chloromethyl)ethane

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1,1,1-Tris(chloromethyl)ethane (TCME), a unique polychlorinated alkane with significant potential as a versatile building block in organic synthesis. Given the limited availability of direct experimental data for TCME, this guide synthesizes information from analogous compounds, predictive models, and established chemical principles to offer a robust framework for its application in research and development. We delve into the theoretical underpinnings of its solubility in various solvent systems and explore its reactivity profile, including susceptibility to nucleophilic substitution, elimination reactions, and degradation under various environmental stressors. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic evaluation of TCME's solubility and stability, designed to ensure scientific integrity and reproducibility. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge required to effectively and safely utilize this compound in complex synthetic applications.

Introduction: The Unique Chemical Architecture of this compound

This compound, with the chemical formula C₅H₉Cl₃ and CAS number 1067-09-0, is a halogenated hydrocarbon distinguished by a tertiary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups. This specific arrangement confers a unique reactivity profile, making it a valuable intermediate in various fields, including polymer chemistry and the synthesis of novel organic compounds. The three primary chloroalkane functionalities serve as reactive sites, primarily for nucleophilic substitution, allowing for the introduction of diverse functional groups. Understanding the solubility and stability of this molecule is paramount for its effective use, from designing reaction conditions to ensuring safe handling and storage.

This guide aims to provide a deep dive into these critical physicochemical properties. We will first explore the solubility characteristics of this compound, followed by a thorough examination of its chemical stability and reactivity. Finally, we will provide detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Solubility Profile of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications, including as a reactant in chemical synthesis or as a component in a formulated product. For this compound, its polychlorinated and non-polar nature are the primary determinants of its solubility characteristics.

Theoretical Considerations and Predicted Solubility

While specific experimental data on the solubility of this compound is scarce in publicly available literature, we can infer its behavior based on the principle of "like dissolves like". The molecule possesses a non-polar hydrocarbon backbone and three polar C-Cl bonds. However, the overall molecule is expected to have a relatively low net dipole moment due to its tetrahedral geometry.

-

Aqueous Solubility: Due to its significant halogen content and lack of hydrogen-bonding functional groups, this compound is predicted to have very low solubility in water. Halogenated hydrocarbons, in general, are hydrophobic. Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models for chlorinated hydrocarbons, could provide a more quantitative estimate of its aqueous solubility.

-

Organic Solvent Solubility: It is anticipated that this compound will be readily soluble in a wide range of common organic solvents. This includes non-polar solvents like hexane and toluene, as well as polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane, and acetone. Its solubility in polar protic solvents like methanol and ethanol is also expected to be significant.

The octanol-water partition coefficient (LogP or Kow) is a key indicator of a compound's hydrophobicity and is crucial for predicting its environmental fate and bioaccumulation potential. While no experimental LogP value for this compound is readily available, computational prediction methods can provide a reliable estimate.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water | Very Low | Hydrophobic, polychlorinated structure with no hydrogen bonding capability. |

| Methanol / Ethanol | Soluble | Polarity is compatible with the C-Cl bonds. |

| Acetone | Soluble | Polar aprotic solvent, good for dissolving a wide range of organic compounds. |

| Dichloromethane | Very Soluble | "Like dissolves like" principle; both are chlorinated hydrocarbons. |

| Tetrahydrofuran (THF) | Very Soluble | A versatile polar aprotic solvent. |

| Hexane / Toluene | Soluble | Non-polar solvents compatible with the hydrocarbon backbone. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide array of substances. |

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the solubility of a compound in various solvents. A detailed protocol for this method is provided in Section 4 of this guide.

Stability and Reactivity of this compound

The chemical stability and reactivity of this compound are largely dictated by the three chloromethyl groups. These groups are susceptible to a variety of chemical transformations, which can be both advantageous for synthesis and a concern for long-term storage and handling.

Key Reaction Pathways

The primary reaction pathways for this compound involve the displacement or elimination of the chlorine atoms.

-

Nucleophilic Substitution: The carbon atoms of the chloromethyl groups are electrophilic and are thus susceptible to attack by nucleophiles. This allows for the substitution of the chlorine atoms with a variety of functional groups, such as amines, alcohols, and thiols, making it a versatile precursor in organic synthesis. The reaction typically proceeds via an SN2 mechanism.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The specific products will depend on the reaction conditions, including the strength and steric bulk of the base.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound and should be considered during its use and storage.

-

Hydrolytic Stability: As a chlorinated alkane, this compound can undergo hydrolysis, particularly at elevated temperatures and non-neutral pH. The reaction involves the substitution of a chlorine atom with a hydroxyl group. The OECD 111 test guideline provides a standardized method for assessing hydrolysis as a function of pH.

-

Reactivity with Acids and Bases: Strong acids are generally not expected to react with this compound under normal conditions. However, strong bases can promote both substitution and elimination reactions. The choice of base and reaction conditions can be used to control the outcome of the reaction.

-

Oxidative and Reductive Stability: Alkanes are generally stable towards oxidation and reduction under mild conditions. However, under more forcing conditions or in the presence of strong oxidizing or reducing agents, degradation may occur.

Forced Degradation Studies

To comprehensively understand the stability of this compound, forced degradation (stress testing) studies are invaluable. These studies involve subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, photolysis) to identify potential degradation products and pathways. A general protocol for conducting forced degradation studies is provided in the following section.

Experimental Protocols

The following protocols are provided as a guide for researchers to experimentally determine the solubility and stability of this compound. These protocols are based on established methodologies and can be adapted to specific laboratory capabilities.

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Figure 1: Experimental Workflow for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, No. 105.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, dichloromethane)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature. Shake vigorously after each addition until saturation is observed. This will help in determining the appropriate amount of substance to use in the main test.

-

Sample Preparation: Into at least three separate flasks, add an excess amount (e.g., 5-10 times the estimated solubility) of this compound to a known volume of the solvent.

-

Equilibration: Place the sealed flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the flasks for a sufficient time to reach equilibrium. A preliminary kinetic study can determine the time to equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to allow for the separation of the undissolved solid. Centrifugation at the test temperature is recommended to ensure complete separation of the solid phase.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot as necessary with the appropriate solvent and analyze the concentration of this compound using a validated analytical method.

-

Data Analysis: The solubility is the average concentration determined from the last two time points of the equilibration study, provided they are in agreement.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol provides a general framework for conducting forced degradation studies.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Analytical instrument for separation and identification (e.g., LC-MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix the stock solution with acidic solutions of varying concentrations (e.g., 0.1 M and 1 M HCl). Heat the samples (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with basic solutions of varying concentrations (e.g., 0.1 M and 1 M NaOH). Keep the samples at room temperature or slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating analytical method (e.g., LC-MS or GC-MS) to separate and identify the parent compound and any degradation products.

-

Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. Characterize the structure of the major degradation products using mass spectrometry and other spectroscopic techniques.

Conclusion

This compound is a molecule with considerable synthetic potential owing to its unique trifunctional structure. This guide has provided a detailed overview of its anticipated solubility and stability characteristics, grounded in established chemical principles and data from analogous compounds. While a lack of direct experimental data necessitates a predictive approach, the theoretical framework and detailed experimental protocols presented herein offer a solid foundation for researchers to effectively and safely incorporate this compound into their work. The high reactivity of the chloromethyl groups, while advantageous for synthesis, also underscores the importance of understanding its stability under various conditions. By following the outlined experimental workflows, scientists can generate the specific data required for their applications, ensuring both the success of their research and the safe handling of this versatile chemical intermediate.

An In-depth Technical Guide to the Electrophilic Reactivity of 1,1,1-Tris(chloromethyl)ethane

Abstract

1,1,1-Tris(chloromethyl)ethane (TCME), also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a unique polychlorinated alkane featuring three primary chloride groups attached to a neopentyl-like scaffold. This structure imparts a distinct electrophilic reactivity profile, making it a valuable building block in synthetic chemistry. While possessing three primary alkyl halide moieties, traditionally considered reactive towards nucleophiles, the steric hindrance imposed by the quaternary carbon center significantly influences the reaction pathways. This guide provides a comprehensive analysis of the electrophilic nature of TCME, focusing on its behavior in nucleophilic substitution and elimination reactions. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and explore its applications in the synthesis of complex molecules, particularly tripodal ligands. This document is intended for researchers, scientists, and professionals in drug development and materials science seeking to leverage the synthetic potential of this versatile trifunctional electrophile.

Introduction: Structural Features and Electronic Profile

This compound (TCME) is a halogenated hydrocarbon with the chemical formula C₅H₉Cl₃.[1] Its core structural feature is a central quaternary carbon atom bonded to a methyl group and three chloromethyl (-CH₂Cl) groups.[2] This arrangement is analogous to that of neopentyl halides, a class of compounds renowned for their unusual reactivity in nucleophilic substitution reactions.

The three chlorine atoms, being highly electronegative, create strong dipole moments within the chloromethyl groups. This results in a significant partial positive charge (δ+) on the methylene carbons, making them the primary electrophilic centers of the molecule. Consequently, TCME is susceptible to attack by a wide range of nucleophiles.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through methods such as the chloromethylation of ethane, which involves the reaction of ethane with formaldehyde and hydrochloric acid under controlled conditions.[2] Another approach employs chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chloromethyl functionalities onto an appropriate ethane derivative.[2]

The Duality of Reactivity: Nucleophilic Substitution vs. Elimination

The electrophilic character of TCME is primarily expressed through two competing reaction pathways: nucleophilic substitution (Sₙ) and elimination (E). The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Nucleophilic Substitution: A Sterically Hindered Pathway

The primary alkyl halide nature of the chloromethyl groups would typically suggest a propensity for bimolecular nucleophilic substitution (Sₙ2) reactions. However, the reality is more complex due to profound steric hindrance.

Mechanistic Considerations:

The Sₙ2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. In TCME, the quaternary β-carbon, laden with two other chloromethyl groups and a methyl group, effectively shields the electrophilic methylene carbons from this approach. This steric congestion significantly raises the activation energy for the Sₙ2 transition state, making this pathway extremely slow under standard conditions. This phenomenon is well-documented for neopentyl halides, which are notoriously unreactive in Sₙ2 reactions.

While a unimolecular (Sₙ1) pathway, involving the formation of a primary carbocation, is generally unfavorable, under forcing conditions or with very good leaving groups, it could be a possibility. However, rearrangement of the initial primary carbocation to a more stable tertiary carbocation would be expected.

The most common and synthetically useful substitution reactions with TCME often require forcing conditions, such as elevated temperatures and polar aprotic solvents, to overcome the high activation energy barrier.

Elimination Reactions: The Influence of Strong, Bulky Bases

When TCME is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an elimination reaction (E2) becomes the predominant pathway.[3] In this concerted reaction, the base abstracts a proton from the methyl group (the only available β-hydrogen), while simultaneously a C=C double bond is formed and a chloride ion is expelled.

Due to the steric bulk of the base, it preferentially attacks the less hindered protons of the methyl group, leading to the formation of the "Hofmann" elimination product, which is the less substituted alkene.

Synthetic Applications: The Gateway to Tripodal Architectures

The trifunctional nature of TCME makes it an ideal precursor for the synthesis of tripodal molecules, which are of significant interest as ligands in coordination chemistry and as building blocks for more complex supramolecular structures.[4]

Synthesis of 1,1,1-Tris(azidomethyl)ethane (TMETA): A High-Energy Plasticizer Precursor

1,1,1-Tris(azidomethyl)ethane (TMETA) is an energetic material that can be synthesized via nucleophilic substitution on a TCME-analogue. The reaction of the corresponding tritosylate with sodium azide proceeds in high yield, demonstrating the feasibility of displacing all three leaving groups.[5] This reaction serves as a robust template for the analogous transformation starting from TCME, which would likely require more forcing conditions (e.g., higher temperatures, longer reaction times, or phase-transfer catalysis) due to the lower reactivity of the chloride leaving group compared to tosylate.

Quantitative Data from Analogue Synthesis

| Electrophile | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| CH₃C(CH₂OTs)₃ | NaN₃ | DMF | 105-110 | 48 | CH₃C(CH₂N₃)₃ | 92.25 | [5] |

Detailed Experimental Protocol (Adapted from Tosylate Analogue)

This protocol describes the synthesis of the triazide from the corresponding tritosylate, which is a highly effective leaving group. The reaction with this compound would follow a similar procedure but may require optimization (e.g., higher temperature, phase-transfer catalyst) to achieve a comparable yield.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,1-Tris(tosyloxymethyl)ethane (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃, >3.0 eq, typically a molar ratio of 4.5:1 is used for the tosylate) to the solution.[5]

-

Reaction: Heat the reaction mixture to 105-110 °C and maintain this temperature with vigorous stirring for 48 hours.[5]

-

Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-Tris(azidomethyl)ethane. Further purification can be achieved by column chromatography if necessary.

Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)ethane (Triphos)

A prominent application of TCME is the synthesis of the tripodal phosphine ligand, 1,1,1-Tris(diphenylphosphinomethyl)ethane, commonly known as "Triphos". This ligand is widely used in coordination chemistry and homogeneous catalysis. The synthesis involves the reaction of TCME with three equivalents of sodium diphenylphosphide (NaPPh₂).

Overall Reaction: 3 Ph₂PNa + CH₃C(CH₂Cl)₃ → CH₃C[CH₂PPh₂]₃ + 3 NaCl

This reaction exemplifies the utility of TCME in constructing complex molecular architectures by leveraging the electrophilicity of its three chloromethyl groups.

Safety and Handling

This compound is a combustible liquid and causes skin, eye, and respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid contact with skin and eyes, and inhalation of vapor or mist.[1] Store in a tightly closed container in a cool, dry place away from sources of ignition.

Conclusion

This compound presents a fascinating case study in electrophilic reactivity, where its neopentyl-like structure dictates a departure from the typical behavior of primary alkyl halides. The significant steric hindrance around the electrophilic centers renders Sₙ2 reactions challenging, necessitating more forceful conditions for nucleophilic substitution to occur. This seemingly diminished reactivity is, however, the very feature that makes TCME a valuable and controllable trifunctional building block. Its ability to undergo sequential or complete substitution allows for the rational design and synthesis of complex tripodal molecules, such as TMETA and the Triphos ligand, which have found applications in materials science and catalysis. Furthermore, its susceptibility to E2 elimination with bulky bases offers an alternative reaction pathway to functionalized alkenes. A thorough understanding of these competing pathways, governed by steric effects and reaction conditions, is paramount for any scientist aiming to exploit the full synthetic potential of this unique electrophile.

References

- 1. Combining Neopentyllithium with Potassium tert-Butoxide: Formation of an Alkane-Soluble Lochmann-Schlosser Superbase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Neopentyl chloride on reaction with ethanolic KOH is likely to:(a)Neo - askIITians [askiitians.com]

- 5. prepchem.com [prepchem.com]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

potential hazards and safety precautions for 1,1,1-Tris(chloromethyl)ethane

An In-depth Technical Guide to the Safe Handling of 1,1,1-Tris(chloromethyl)ethane

Executive Summary

This compound (CAS No. 1067-09-0), also known as 1,3-dichloro-2-(chloromethyl)-2-methylpropane, is a reactive organochlorine compound utilized as a chemical intermediate and building block in various synthetic processes, including polymer chemistry.[1][2] Its trifunctional nature, stemming from the three chloromethyl groups attached to a central carbon, makes it a versatile reagent but also imparts specific hazards that necessitate rigorous safety protocols.[2] This guide provides a comprehensive overview of the potential hazards associated with this compound and details the essential safety precautions for its handling, storage, and disposal. The primary directive of this document is to ensure that researchers, scientists, and drug development professionals can work safely with this chemical by understanding the causality behind recommended safety procedures. A significant finding is the general lack of extensive toxicological data, which mandates a cautious approach, treating unknown risks as potential hazards.

Chemical & Physical Properties

A foundational understanding of a chemical's properties is critical for predicting its behavior and implementing appropriate safety controls. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1067-09-0 | [1][3][4][5][6] |

| IUPAC Name | 1,3-dichloro-2-(chloromethyl)-2-methylpropane | [1] |

| Synonyms | TCMC, 2-Chloromethyl-2-methyl-1,3-dichloropropane | [3] |

| Molecular Formula | C₅H₉Cl₃ | [1][4] |

| Molecular Weight | 175.48 g/mol | [1][4] |

| Appearance | Colorless liquid | [1][5] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 89 - 90 °C @ 29 hPa (approx. 22 mmHg) | [1] |

| Flash Point | 86 °C (187 °F) - Closed Cup | [1][3][6] |

| Density | 1.271 g/cm³ at 25 °C | [1][6] |

| Water Solubility | No data available | [1] |

The flash point of 86°C classifies this substance as a combustible liquid (OSHA Category 4).[3][4] While it does not ignite as readily as flammable liquids, it can burn if exposed to an ignition source, particularly at or above its flash point. The lack of water solubility data suggests that it will not mix with water, which is an important consideration for spill cleanup and firefighting.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to irritation, its combustible nature, and potential reactivity. A critical point for all users is that comprehensive toxicological data for this compound is largely unavailable.[1][5] Therefore, the absence of evidence for other health effects (e.g., carcinogenicity, mutagenicity) should not be interpreted as evidence of absence. A precautionary principle must be applied.

Health Hazards

-

Skin Irritation (H315): Causes skin irritation.[1][3][4] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, or dermatitis.

-

Serious Eye Irritation (H319): Causes serious eye irritation.[1][3][4] Direct contact with the liquid or high concentrations of vapor can result in pain, redness, and potential damage to the eye.

-

Respiratory Tract Irritation (H335): May cause respiratory irritation.[1][3][4] Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to symptoms such as coughing and shortness of breath.

-

Acute and Chronic Toxicity: There is no available data on acute oral, dermal, or inhalation toxicity (LD50/LC50).[1][5] Likewise, data regarding carcinogenicity, germ cell mutagenicity, and reproductive toxicity are absent.[1][5] This lack of information necessitates handling the compound as if it were potentially hazardous following long-term or repeated exposure.

Physical and Reactivity Hazards

-

Combustibility (H227): Combustible liquid.[1][3][4] It must be kept away from open flames, hot surfaces, sparks, and other sources of ignition.[3][5]

-

Hazardous Decomposition Products: When heated to decomposition or during combustion, it emits toxic and corrosive fumes, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3]

-

Air Sensitivity: Some sources indicate the material is air sensitive, suggesting potential for degradation or reaction upon exposure to air over time.[3][5] Storage under an inert atmosphere is recommended for long-term stability.[3][5]

Environmental Hazards

There is limited and somewhat conflicting information on the environmental effects of this compound. While one source states it "Contains no substances known to be hazardous to the environment," others report "no data available" for ecotoxicity.[1][5] Given its chemical structure as a chlorinated hydrocarbon, it is prudent to assume it may be harmful to aquatic life and persistent in the environment. Therefore, all releases to the environment must be strictly avoided.

Exposure Controls and Personal Protection

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating risks. This involves implementing engineering controls, administrative procedures, and finally, personal protective equipment (PPE).

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: Ensure all personnel are thoroughly trained on the hazards, safe handling procedures, and emergency protocols before they are permitted to work with the compound.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1] Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[3] A face shield should also be worn when there is a risk of splashing.

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves to prevent skin contact.[3] While specific breakthrough data for this compound is not available, gloves made of nitrile or neoprene are generally recommended for chlorinated hydrocarbons. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type A, brown, conforming to EN14387).[3]

Handling, Storage, and Disposal

Handling

-

Avoid all contact with skin and eyes and avoid inhaling vapors or mists.[1]

-

Keep away from all sources of ignition.[3][5] Use non-sparking tools and take precautionary measures against static discharge.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) if prolonged exposure to air is anticipated or for long-term storage, as the material is noted to be "air sensitive".[3][5]

Storage

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[3][5]

-

Keep containers tightly closed when not in use.[3]

-

The designated storage area should be secured, with access limited to authorized personnel ("Store locked up" - P405).[1][3][4]

-

Store in a secondary containment tray to prevent the spread of material in case of a leak.

Disposal

-

This material and its container must be disposed of as hazardous waste.[3][5]

-

Disposal must be conducted in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

-

Do not dispose of this chemical down the drain or into the environment. Contaminated packaging should be treated as unused product.[8]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

Caption: Decision workflow for responding to an emergency incident.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response Protocol

-

Evacuate & Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1][3]

-

Ventilate: Ensure adequate ventilation, such as by working within a fume hood.

-

Protect: Wear the appropriate PPE as described in Section 3.3.

-

Contain: Confine the spill using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully collect the absorbent material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1]

-

Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

-

Report: Report the spill to your institution's EHS department.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][3]

-

Unsuitable Media: Do not use a direct water jet, as it may spread the burning liquid.[1]

-

Specific Hazards: The container may explode if heated.[3] Fire will produce toxic and corrosive gases (hydrogen chloride, carbon oxides).[1]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1] Use water spray to cool unopened containers exposed to the fire.[1][3]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Buy this compound | 1067-09-0 [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. store.p212121.com [store.p212121.com]

- 7. ICSC 0079 - 1,1,1-TRICHLOROETHANE [chemicalsafety.ilo.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. jk-sci.com [jk-sci.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1,1,1-Tris(chloromethyl)ethane for Advanced Polymer Crosslinking

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,1,1-Tris(chloromethyl)ethane as a versatile crosslinking agent and a core building block in polymer chemistry. We will explore the fundamental reaction mechanisms, present detailed, field-tested protocols for polymer network formation and star polymer synthesis, and discuss critical characterization techniques to validate experimental outcomes. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Advantage of a Trifunctional Crosslinker

This compound is an organochlorine compound featuring a central ethane backbone with three chloromethyl groups attached to a single carbon atom.[1] This unique trifunctional architecture makes it an exceptionally efficient agent for creating three-dimensional polymer networks.[1] Unlike difunctional crosslinkers that primarily form linear chain extensions, the three reactive sites on this compound allow for the rapid generation of a dense, covalently bonded network. This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the base polymer.[1]

The reactivity of this compound is governed by its three primary alkyl chloride groups. These groups are excellent electrophiles, making them highly susceptible to nucleophilic substitution reactions—the cornerstone of its crosslinking capability.[1] This reactivity allows it to form stable covalent linkages with a wide array of polymers possessing nucleophilic functional groups, such as amines, hydroxyls, thiols, and carboxylates.

Key Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 1067-09-0 | [2][3] |

| Molecular Formula | C₅H₉Cl₃ | |

| Molecular Weight | 175.48 g/mol | |

| Appearance | Liquid (Typical) | N/A |

| Storage | Sealed in dry, room temperature conditions | [2] |

Core Mechanism: Nucleophilic Substitution

The primary mechanism through which this compound crosslinks polymers is the bimolecular nucleophilic substitution (Sₙ2) reaction. Each of the three chloromethyl groups (-CH₂Cl) acts as an electrophilic site. When reacted with a polymer containing nucleophilic functional groups (e.g., -NH₂, -OH, -SH), the nucleophile attacks the carbon atom of the chloromethyl group, displacing the chloride ion (a good leaving group) and forming a new covalent bond.

Because the crosslinker possesses three such reactive sites, a single molecule can connect three different polymer chains, or three different points on the same chain, leading to the formation of a robust 3D network.

References

Application Note: Strategic Synthesis of Neopentyl-Core Tris-Ethers via Phase-Transfer Catalyzed Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 1,1,1-Tris(alkoxymethyl)ethane derivatives from 1,1,1-Tris(chloromethyl)ethane using the Williamson ether synthesis. Recognizing the inherent challenges posed by the sterically hindered neopentyl-like core of the electrophile, this protocol emphasizes strategic considerations to favor the SN2 pathway and suppress competing elimination reactions. Key operational parameters, including the use of strong bases, polar aprotic solvents, and phase-transfer catalysis, are discussed in detail to ensure a robust and efficient synthesis. This document serves as a foundational guide for researchers aiming to synthesize novel trifunctional molecules with a central quaternary carbon, which are of interest in materials science, medicinal chemistry, and as tripodal ligands.

Introduction: The Synthetic Challenge and Opportunity

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, provides a reliable method for the formation of ethers through the SN2 reaction of an alkoxide with a primary alkyl halide.[1] Its application in the synthesis of complex molecules remains widespread due to its predictability and broad substrate scope.[2]

This application note focuses on the synthesis of tris-ethers from this compound, a trifunctional electrophile with a neopentyl-like core. This substrate presents a unique synthetic opportunity to create tripodal molecules, which have applications as building blocks for dendrimers, tripodal ligands for catalysis, and in the development of novel polymers and pharmaceutical scaffolds.[3] However, the steric hindrance around the reactive chloromethyl groups poses a significant challenge, potentially impeding the backside attack required for the SN2 mechanism and promoting the competing E2 elimination pathway.[4]

This guide provides a detailed protocol that addresses these challenges through the strategic use of phase-transfer catalysis and optimized reaction conditions to achieve a successful synthesis.

Mechanistic Insights and Strategic Considerations

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[5] The reaction is initiated by the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide in a concerted step, leading to inversion of stereochemistry at the carbon center.[6]

Caption: General mechanism of the Williamson ether synthesis.

For this compound, the reaction proceeds in three successive SN2 steps to form the tris-ether. However, the quaternary carbon at the core of the molecule creates steric congestion, which can hinder the approach of the nucleophile.[4]

The Challenge of Steric Hindrance and E2 Elimination

The primary competing reaction in the Williamson ether synthesis is the E2 elimination, which is favored with sterically hindered alkyl halides and strong, bulky bases.[2] Although this compound is a primary alkyl halide, the neopentyl-like structure significantly increases the steric barrier to the SN2 transition state.

Strategy for Success: Optimizing Reaction Conditions

To favor the desired SN2 pathway, the following strategies are employed in the proposed protocol:

-

Choice of Base: A strong, non-nucleophilic base is crucial for the complete and irreversible deprotonation of the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.[7]

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[1] They effectively solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion in solution, thereby increasing the reaction rate.

-

Phase-Transfer Catalysis (PTC): When dealing with reactants that have different solubilities (e.g., an aqueous base and an organic substrate), a phase-transfer catalyst is highly effective.[8] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can transport the alkoxide from the solid or aqueous phase to the organic phase where the electrophile resides, accelerating the reaction.[9]

-

Temperature Control: While heating is necessary to overcome the activation energy, excessive temperatures can favor the E2 elimination pathway. Therefore, careful temperature control is essential. A typical temperature range for this type of reaction is between 50-100 °C.[2]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1,1,1-Tris(phenoxymethyl)ethane. It can be adapted for other alcohols with appropriate adjustments to the stoichiometry and reaction conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | e.g., Sigma-Aldrich | Handle with care, irritant. |

| Phenol | ≥99% | e.g., Sigma-Aldrich | Toxic and corrosive. |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent grade | e.g., Sigma-Aldrich | Flammable solid, reacts violently with water. |

| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | Teratogen, handle in a fume hood. |

| Tetrabutylammonium bromide (TBAB) | ≥98% | e.g., Sigma-Aldrich | Phase-transfer catalyst. |

| Diethyl ether | Anhydrous | e.g., Fisher Scientific | Flammable. |

| Saturated aq. NH4Cl | Laboratory grade | - | For quenching. |

| Brine (Saturated aq. NaCl) | Laboratory grade | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO4) | Laboratory grade | - | For drying. |

Equipment

-

Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel.

-

Magnetic stirrer with a heating mantle.

-

Schlenk line or nitrogen balloon for maintaining an inert atmosphere.

-

Standard laboratory glassware for workup and purification.

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 1,1,1-Tris(phenoxymethyl)ethane.

-

Alkoxide Formation:

-

To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add phenol (3.3 equivalents).

-

Add anhydrous DMF via syringe to dissolve the phenol.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (3.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

-

Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the sodium phenoxide solution at room temperature via a dropping funnel.

-

After the addition is complete, heat the reaction mixture to 80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take several hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1,1,1-Tris(phenoxymethyl)ethane.

-

Characterization of the Product

The final product, 1,1,1-Tris(phenoxymethyl)ethane, should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups, a singlet for the six methylene protons adjacent to the oxygen atoms, and a singlet for the three methyl protons of the ethane core. Based on data for neopentyl phenyl ether, the methylene protons (-CH₂-O-) would likely appear around 3.5-4.0 ppm, and the methyl protons (-CH₃) around 1.0-1.2 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum should show signals for the aromatic carbons, the methylene carbons, the quaternary carbon, and the methyl carbon. The methylene carbon signal is expected in the range of 70-80 ppm, while the quaternary and methyl carbons would appear further upfield.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong C-O-C stretching band characteristic of an ether, typically in the region of 1250-1050 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ will confirm the complete conversion of the starting phenol.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1,1,1-Tris(phenoxymethyl)ethane.

Safety Precautions

-

This compound: This compound is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition.

-

Phenol: Phenol is toxic and corrosive and can cause severe skin burns. Handle with extreme care, using appropriate PPE.

-

DMF: N,N-Dimethylformamide is a suspected teratogen and should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The Williamson ether synthesis, when strategically adapted, is a powerful tool for the synthesis of sterically hindered molecules such as 1,1,1-Tris(alkoxymethyl)ethane derivatives. By employing a strong, non-nucleophilic base, a polar aprotic solvent, and a phase-transfer catalyst, the challenges of steric hindrance can be effectively overcome, leading to a successful SN2 reaction. The protocol detailed in this application note provides a robust framework for researchers to access this interesting class of tripodal molecules, opening avenues for further exploration in various fields of chemical science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Ether, neopentyl phenyl | C11H16O | CID 564948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. jetir.org [jetir.org]

Application Notes and Protocols for the Utilization of 1,1,1-Tris(chloromethyl)ethane as a Trifunctional Core for Dendrimer Synthesis

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 1,1,1-Tris(chloromethyl)ethane as a versatile, trifunctional core molecule in the divergent synthesis of dendrimers. Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, are of significant interest in diverse fields such as drug delivery, gene therapy, and materials science.[1][2] The selection of the core molecule is a critical determinant of the final dendrimer's architecture and functionality. This compound offers a readily available and highly reactive scaffold for the construction of dendrimers with a precise three-fold symmetry. This document outlines two distinct, field-proven protocols for the synthesis of poly(ether) and poly(amine) dendrimers, respectively, starting from this trifunctional core. Detailed experimental procedures, including reaction conditions, purification strategies, and characterization techniques, are provided to enable researchers to successfully synthesize and validate their dendritic structures.

Introduction: The Strategic Importance of the Dendrimer Core

Dendrimers are a unique class of synthetic macromolecules characterized by a central core, repeating branched units, and a high density of terminal functional groups.[3][4] The synthesis of these intricate structures can be broadly categorized into two main strategies: the divergent and convergent methods.[1][5] The divergent approach, which is the focus of this guide, begins with a multifunctional core molecule from which dendritic branches are grown outwards in a stepwise manner, generation by generation.[6] This method allows for the rapid construction of high-generation dendrimers.[7]

The choice of the core molecule is of paramount importance as it dictates the initial branching multiplicity and the overall symmetry of the resulting dendrimer. This compound, with its three primary chloride functionalities, serves as an excellent trifunctional core. The high reactivity of the chloromethyl groups towards nucleophilic substitution allows for the facile attachment of a wide variety of branching monomers, making it a versatile starting point for dendrimer synthesis.[8]